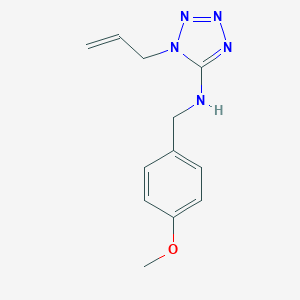
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine, also known as ABT-594, is a synthetic compound that acts as a potent analgesic and has been extensively studied for its potential use in the treatment of chronic pain.
Mecanismo De Acción
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine acts as a potent agonist of nicotinic acetylcholine receptors, specifically the alpha4beta2 and alpha3beta4 subtypes. Activation of these receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the modulation of pain pathways in the central nervous system. N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine also inhibits the reuptake of these neurotransmitters, leading to prolonged analgesic effects.
Biochemical and Physiological Effects:
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has been found to be well-tolerated in animal studies, with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has several advantages for use in lab experiments. It has a high potency and selectivity for nicotinic acetylcholine receptors, allowing for precise modulation of pain pathways. It also has a long duration of action, making it useful for studying chronic pain. However, N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine. One area of focus is the development of more stable and soluble analogs of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine that can be used in a wider range of experimental conditions. Another area of research is the potential use of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine in combination with other analgesic agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine and its potential for use in the treatment of chronic pain.
Métodos De Síntesis
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine is synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with allyl isothiocyanate to form the intermediate compound N-(4-methoxybenzyl)thiourea. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine.
Aplicaciones Científicas De Investigación
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has been extensively studied for its potential use as an analgesic agent. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain. N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine acts as an agonist of nicotinic acetylcholine receptors, specifically the alpha4beta2 and alpha3beta4 subtypes. These receptors are involved in the modulation of pain pathways in the central nervous system.
Propiedades
Nombre del producto |
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine |
|---|---|
Fórmula molecular |
C12H15N5O |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-9-10-4-6-11(18-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,13,14,16) |
Clave InChI |
QNMCDRSOGCFQAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NN=NN2CC=C |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NN=NN2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276518.png)
![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276520.png)
![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276521.png)
![3-(3-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276525.png)
![3-(3-Bromophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276526.png)
![3-(3-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276527.png)
![3-(4-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![3-(4-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276532.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)

![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)